Methyl 3-hydroxy-2-methyldecanoate

Description

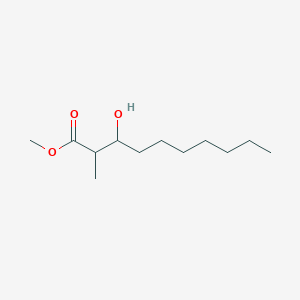

Methyl 3-hydroxy-2-methyldecanoate is a branched-chain fatty acid methyl ester characterized by a hydroxy group at the third carbon and a methyl substituent at the second carbon of a decanoic acid backbone.

Properties

Molecular Formula |

C12H24O3 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

methyl 3-hydroxy-2-methyldecanoate |

InChI |

InChI=1S/C12H24O3/c1-4-5-6-7-8-9-11(13)10(2)12(14)15-3/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

XDMSJOJQHDWIDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C(C)C(=O)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical parameters of Methyl 3-hydroxy-2-methyldecanoate and analogous esters:

*Inferred properties based on structural analogs.

Key Observations :

- Chain Length and Hydrophobicity: Methyl 3-hydroxydodecanoate (C13) exhibits greater lipophilicity compared to Methyl 3-hydroxydecanoate (C11) and this compound (C12), impacting solubility and environmental behavior .

- Branching Effects: The methyl branch at C2 in this compound likely reduces crystallinity compared to linear analogs, enhancing solubility in organic solvents.

Stability and Reactivity

- Methyl 3-hydroxydecanoate: Stable under normal storage conditions; incompatible with strong oxidizers, decomposing into CO, CO₂, and irritants .

- Methyl 2-hydroxyacetate : Requires careful handling due to volatility and respiratory hazards, necessitating specific first-aid measures .

- Plant-Derived Esters : Compounds like sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and communic acid methyl esters exhibit stability in resin matrices but undergo oxidation in prolonged UV exposure .

Ecological and Toxicological Profiles

- Methyl 3-hydroxydecanoate: Classified as non-toxic, non-carcinogenic, and environmentally benign due to biodegradability .

- Methyl 3-hydroxydodecanoate: Limited toxicity data, but its longer chain may slow degradation in aquatic systems .

- Methyl decanoate: Widely used in industry; low acute toxicity but persistent in water due to low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.